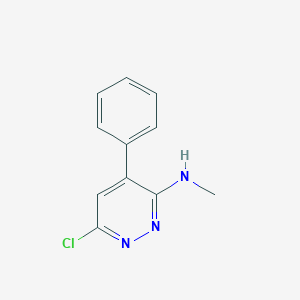
6-chloro-N-methyl-4-phenylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-methyl-4-phenylpyridazin-3-amine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-4-phenylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Phenyl Substitution: The phenyl group can be introduced through a substitution reaction using phenyl halides and suitable catalysts.
Methylamine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-methyl-4-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-chloro-N-methyl-4-phenylpyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazine ring and the amine group makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-methyl-4-phenylpyridazin-3-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-4-phenyl-pyridazin-3-yl)-ethyl-amine: Similar structure with an ethyl group instead of a methyl group.
(6-Chloro-4-phenyl-pyridazin-3-yl)-propyl-amine: Similar structure with a propyl group instead of a methyl group.
(6-Chloro-4-phenyl-pyridazin-3-yl)-butyl-amine: Similar structure with a butyl group instead of a methyl group.
Uniqueness
The uniqueness of 6-chloro-N-methyl-4-phenylpyridazin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamine group may confer distinct properties compared to its analogs with different alkyl groups.
Conclusion
This compound is a compound with potential applications in various fields
Propiedades
Número CAS |
944469-00-5 |
|---|---|
Fórmula molecular |
C11H10ClN3 |
Peso molecular |
219.67 g/mol |
Nombre IUPAC |
6-chloro-N-methyl-4-phenylpyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-13-11-9(7-10(12)14-15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15) |
Clave InChI |
QIARSWSQIPPOJI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(C=C1C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













